molecular formula C23H27N5O2S B2657093 N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1396860-26-6

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide

Cat. No.: B2657093
CAS No.: 1396860-26-6
M. Wt: 437.56
InChI Key: JRYRQMMDSZYGTE-UHFFFAOYSA-N
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Description

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a synthetically designed small molecule of significant interest in early-stage pharmacological and chemical biology research. Its complex structure incorporates multiple heterocyclic systems, including a 2,4-dimethylthiazole and a 6-(2-methoxyphenyl)pyridazine, linked by a piperidine-3-carboxamide core. Heterocyclic compounds, particularly those containing nitrogen, are fundamental structural elements in medicinal chemistry due to their proven ability to interact with diverse biological targets, such as enzymes and receptors . The specific molecular architecture of this compound suggests potential for modulating key biological pathways. The presence of the pyridazinone-related pyridazine moiety is noteworthy, as recent scientific advancements have highlighted derivatives of this heterocycle as potent modulators of the MYC oncoprotein, a notoriously challenging transcription factor implicated in a vast majority of human cancers . Furthermore, the integrated thiazole methyl group is a common pharmacophore that can influence a compound's physicochemical properties and its binding affinity. This makes the compound a valuable chemical tool for researchers investigating novel mechanisms of action in areas such as oncology, specifically for probing MYC-driven cellular proliferation , or for exploring other undiscovered biological interactions. It is supplied as a high-purity material to ensure reproducibility in your experiments. This product is designated For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any form of human use.

Properties

IUPAC Name

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2S/c1-15-21(31-16(2)25-15)13-24-23(29)17-7-6-12-28(14-17)22-11-10-19(26-27-22)18-8-4-5-9-20(18)30-3/h4-5,8-11,17H,6-7,12-14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYRQMMDSZYGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the pyridazine ring, and finally, the piperidine ring is introduced. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sul

Biological Activity

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on anticancer, antibacterial, and anticonvulsant properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

ComponentFormula
Carbon (C)18
Hydrogen (H)24
Nitrogen (N)2
Oxygen (O)4
Sulfur (S)2

The IUPAC name for this compound is this compound. Its structural complexity contributes to its diverse biological activities.

Anticancer Activity

Research indicates that thiazole-containing compounds exhibit significant anticancer properties. For instance, compounds similar to the target molecule have shown effectiveness against various cancer cell lines.

Case Study:
In a study investigating thiazole derivatives, a compound with a similar thiazole moiety demonstrated an IC50 value of less than 10 µM against A549 lung adenocarcinoma cells, indicating potent cytotoxicity . The structure–activity relationship (SAR) analyses revealed that modifications in the phenyl ring significantly enhanced anticancer activity.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AA549<10
Compound BHCT11615
Compound CMCF7<5

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Similar thiazole derivatives have shown promising results against Gram-positive and Gram-negative bacteria.

Research Findings:
A study reported that thiazole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . The presence of electron-donating groups on the phenyl ring was crucial for enhancing antibacterial activity.

Table 2: Antibacterial Activity of Thiazole Derivatives

CompoundBacteria TypeMIC (µg/mL)
Compound DS. aureus5
Compound EE. coli10

Anticonvulsant Activity

The anticonvulsant properties of the compound were evaluated through various animal models. Thiazole derivatives have been linked to enhanced protection against seizures.

Case Study:
In a model using pentylenetetrazol (PTZ), a related thiazole compound demonstrated an effective dose (ED50) of 18.4 mg/kg with a protection index of 9.2 . This indicates a promising therapeutic window for potential anticonvulsant applications.

Q & A

Q. What are the optimal synthetic routes for preparing N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide, and how can intermediates be characterized?

The synthesis typically involves multi-step procedures, including condensation reactions and heterocyclic ring formation. For example, analogous piperidine-carboxamide derivatives are synthesized via:

Core template assembly : Start with a 1,5-diarylpyrazole or pyridazine core, followed by functionalization of the piperidine ring (e.g., alkylation or acylation).

Thiazole incorporation : Introduce the 2,4-dimethylthiazole moiety via nucleophilic substitution or coupling reactions.

Characterization : Use NMR (1H/13C) to confirm regiochemistry, HPLC for purity (>95%), and mass spectrometry for molecular weight validation .

Q. How can researchers validate the structural integrity of the compound under varying pH conditions?

Perform pH stability assays in buffered solutions (pH 3–9) at 37°C for 24–72 hours. Monitor degradation via:

  • LC-MS/MS : Identify hydrolyzed or oxidized byproducts (e.g., cleavage of the carboxamide bond).
  • Circular Dichroism (CD) : Assess conformational changes in the piperidine-thiazole scaffold .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Receptor binding assays : Use radioligands (e.g., [3H]CP55940) to test affinity for cannabinoid receptors (CB1/CB2), given structural similarity to SR141716, a known CB1 antagonist .
  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .

Advanced Research Questions

Q. How can conformational analysis predict the compound’s receptor-binding efficacy?

Use AM1 molecular orbital methods to identify low-energy conformers of the piperidine-carboxamide backbone. Key steps:

Generate conformers around rotatable bonds (e.g., pyridazine-C3 substituent).

Compare protonated vs. neutral states to determine binding compatibility with receptor active sites.

Validate with CoMFA (Comparative Molecular Field Analysis) to correlate steric/electrostatic fields with activity data .

Q. What strategies resolve contradictions in SAR data for analogs with modified thiazole or pyridazine substituents?

  • Meta-analysis : Compile Ki values from radioligand displacement assays for analogs (e.g., 2-methoxyphenyl vs. 4-chlorophenyl substitutions).
  • 3D-QSAR modeling : Identify critical substituent regions (e.g., pyridazine C6 methoxy group enhances CB1 selectivity) .

Q. How can flow chemistry improve yield in large-scale synthesis?

  • Optimized parameters : Use Design of Experiments (DoE) to test variables (temperature, residence time, catalyst loading).
  • Continuous-flow reactors : Enhance mixing efficiency for exothermic steps (e.g., thiazole alkylation) while reducing byproduct formation .

Methodological Challenges

Q. How to address low solubility in aqueous buffers during in vivo studies?

  • Prodrug design : Introduce phosphate esters at the piperidine N-hydroxyl group.
  • Formulation : Use cyclodextrin-based encapsulation or PEGylation to enhance bioavailability .

Q. What computational tools are recommended for predicting off-target interactions?

  • Molecular docking : Use AutoDock Vina with CB1 receptor crystal structures (PDB: 5TGZ).
  • Machine learning : Train models on ChEMBL datasets to predict CYP450 inhibition risks .

Data Interpretation and Validation

Q. How to reconcile discrepancies between in silico binding predictions and experimental IC50 values?

  • Free energy perturbation (FEP) : Calculate binding energy differences for protonated vs. unprotonated states.
  • Alchemical binding assays : Use surface plasmon resonance (SPR) to measure real-time kinetics .

Q. What analytical techniques confirm the absence of regioisomers in the final product?

  • 2D NMR (HSQC, HMBC) : Map through-space correlations to distinguish between C3 and C5 substitution patterns.
  • X-ray crystallography : Resolve crystal structures of co-crystallized intermediates .

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